molecular formula C14H17N3O6S B7497681 ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate

ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B7497681
M. Wt: 355.37 g/mol
InChI Key: JNFWIBNZMZBDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzoxazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzoxazole moiety, which is then sulfonylated and coupled with a piperazine derivative. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate stands out due to its combination of a piperazine ring and a benzoxazole moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6S/c1-2-22-14(19)16-5-7-17(8-6-16)24(20,21)10-3-4-11-12(9-10)23-13(18)15-11/h3-4,9H,2,5-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWIBNZMZBDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331639
Record name ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877646-97-4
Record name ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.